![molecular formula C19H22N2O5S B2549842 N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-03-5](/img/structure/B2549842.png)
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comparative Pharmacokinetics Analysis
The first paper discusses the pharmacokinetics of a lipophilic substituted benzamide and compares it with sulpiride. The study found that the compound had a higher octanol-water partition coefficient than sulpiride, indicating increased lipophilicity. This property contributed to the compound's enhanced penetration through the gastrointestinal membrane and the blood-brain barrier, resulting in higher brain concentrations and systemic bioavailability after oral administration in rats. These findings suggest that the structural modifications in the benzamide derivatives can significantly affect their pharmacokinetic profiles .
Synthesis Analysis
The second paper details the synthesis of a carbon-14 labeled sulpiride, which is a related sulfamoyl benzamide compound. The synthesis involved a five-step process starting from barium carbonate 14C, leading to a final product with high specific activity and radiochemical purity. This synthesis pathway, while specific to sulpiride, provides insights into the potential labeling strategies that could be applied to other sulfamoyl benzamide derivatives for pharmacokinetic and distribution studies .
Molecular Structure Analysis
In the third paper, a collection of sulfamoyl-4-oxoquinoline-3-carboxamides was synthesized. These compounds were designed to correct defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The most effective compound identified demonstrates the importance of molecular structure in designing functional modulators of protein activity. The sulfonamide group's presence and its positioning within the molecule are crucial for the biological activity, which is a relevant consideration for the analysis of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide .
Chemical Reactions Analysis
The fourth paper focuses on the synthesis of sulfamoyl benzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The study presents a variety of sulfonamide and carboxamide compounds synthesized using different substituents. The chemical reactions involved in the synthesis, such as the use of chlorosulfonylbenzoic acid and carbodiimide coupling, are critical for creating compounds with potential therapeutic applications. The paper also highlights the importance of substituents in determining the potency and selectivity of the inhibitors, which is relevant for the analysis of the chemical reactions that N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide might undergo .
Physical and Chemical Properties Analysis
Although none of the papers directly discuss the physical and chemical properties of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, the studies provide a context for understanding how the sulfamoyl and benzamide groups can influence such properties. The lipophilicity, as mentioned in the first paper, and the specific interactions with biological targets, as seen in the fourth paper, are indicative of how the compound's physical and chemical properties can be tailored for specific pharmacological effects. The synthesis methods and molecular structures discussed in the papers suggest that the compound may have unique properties that could be explored for various applications .
科学的研究の応用
Discovery of Potent and Selective CB2 Agonists
Research has identified sulfamoyl benzamides as a novel series of cannabinoid receptor ligands. Modification of these compounds led to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB(2) agonists. These agonists demonstrated significant activity in rodent models of postoperative pain, indicating potential therapeutic applications in pain management (Worm et al., 2009).
Development of Novel Zinc Ion-Selective Electrodes
A study utilized the Sulipride drug, structurally similar to the compound , as an electroactive material for the creation of PVC-based Zn2+-selective electrodes. These electrodes showed excellent selectivity and responsiveness to zinc ions, suggesting their applicability in detecting zinc(II) contents in various materials (Saleh & Gaber, 2001).
Antibacterial Activity of Sulfonamide Derivatives
Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide were synthesized and evaluated for their antibacterial properties. One derivative exhibited significant activity against multiple bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Siddiqa et al., 2014).
Neuroleptic Activity of Sulfonamidobenzamides
The replacement of the sulfamoyl group in sulpiride with a sulfonamido group resulted in the synthesis of novel compounds with enhanced dopamine receptor blockade. These findings highlight the potential for developing new neuroleptic drugs (Ogata et al., 1984).
Carbonic Anhydrase Inhibition
Aromatic sulfonamides were synthesized and tested as inhibitors for multiple carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations, indicating their utility in studying and potentially treating conditions related to carbonic anhydrase activity (Supuran et al., 2013).
将来の方向性
特性
IUPAC Name |
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-21(13-15-6-4-3-5-7-15)27(23,24)11-10-20-19(22)16-8-9-17-18(12-16)26-14-25-17/h3-9,12H,2,10-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANOAMTCWPTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)
![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)
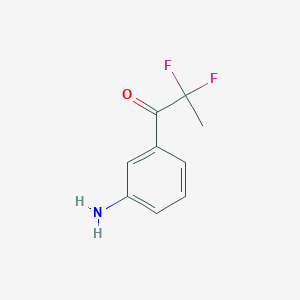
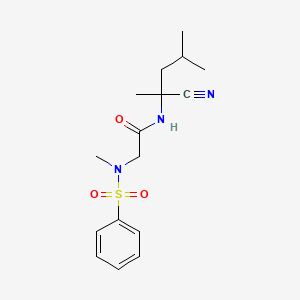

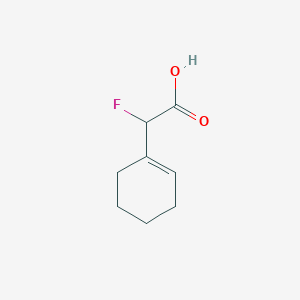
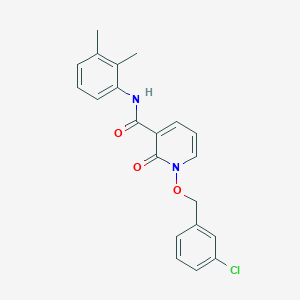
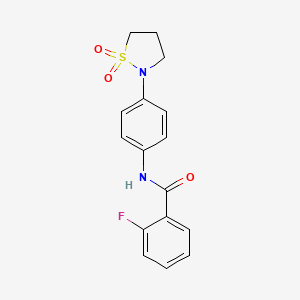
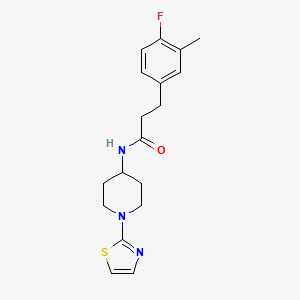
![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)

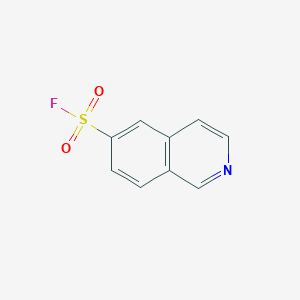
![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)
![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)